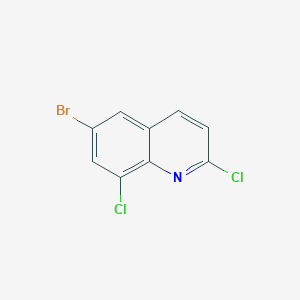
6-Bromo-2,8-dichloroquinoline
Übersicht
Beschreibung
6-Bromo-2,8-dichloroquinoline (BCQ) is a heterocyclic, fused-ring organic compound. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Molecular Structure Analysis
The molecular formula of 6-Bromo-2,8-dichloroquinoline is C9H4BrCl2N . The average mass is 276.945 Da and the mono-isotopic mass is 274.890411 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- The synthesis of 6-bromo-2-chloro-4-methylquinoline, which is closely related to 6-Bromo-2,8-dichloroquinoline, was studied for its potential use in infectious diseases research. This synthesis involves a Knorr reaction, highlighting the compound's role in synthetic chemistry (Wlodarczyk et al., 2011).
- Research on the bromination of 1,2,3,4-tetrahydroquinoline led to the efficient synthesis of several novel quinoline derivatives, including 6-Bromo-2,8-dichloroquinoline. This work demonstrates the compound's significance in the selective synthesis of quinoline derivatives (Şahin et al., 2008).
Applications in Malaria Treatment
- 6-Bromo-2,8-dichloroquinoline is structurally related to 8-aminoquinolines, which are used in malaria treatment. The research on 8-aminoquinoline therapy offers insights into the use of similar compounds in treating latent malaria (Baird, 2019).
Antifungal and Antibacterial Potential
- Studies on similar compounds like 6-bromo-3-chloro-8-quinolinol showed significant antifungal activity against various fungi. This suggests potential antifungal applications for 6-Bromo-2,8-dichloroquinoline (Gershon et al., 1996).
- Research on a novel 6‑bromo‑2‑chloro‑3-butylquinazolin-4(3H)-one, closely related to 6-Bromo-2,8-dichloroquinoline, revealed its antibacterial properties. This indicates the potential antibacterial applications of 6-Bromo-2,8-dichloroquinoline (Ouerghi et al., 2021).
Other Chemical Applications
- 6-Bromo-2,8-dichloroquinoline and its derivatives are used as intermediates in the synthesis of other biologically active compounds, demonstrating its significance in pharmaceutical research (Wang et al., 2015).
- The compound's utility in the Friedländer synthesis of chelating ligands, as demonstrated by the creation of novel 6-bromoquinoline derivatives, suggests applications in material science and coordination chemistry (Hu et al., 2003).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-bromo-2,8-dichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2N/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGEVDIEHZSDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=C(C=C21)Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,8-dichloroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



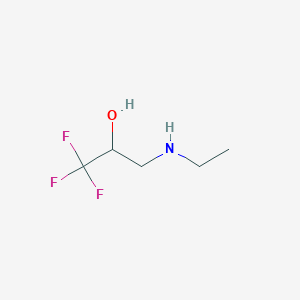
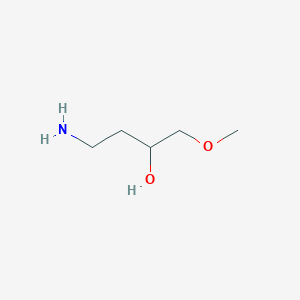
![4-(2-aminoethyl)-3-ethyl-1-[(2-methylphenyl)methyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B1528713.png)
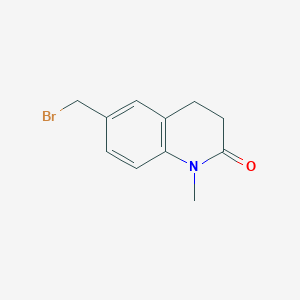
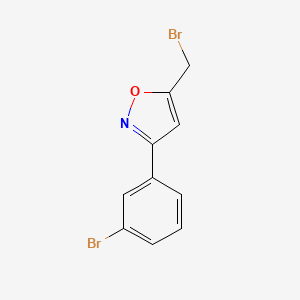
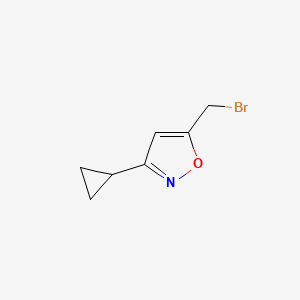
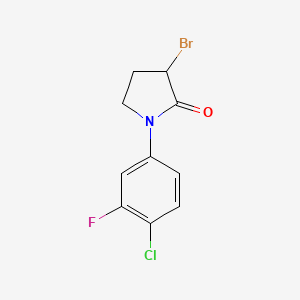
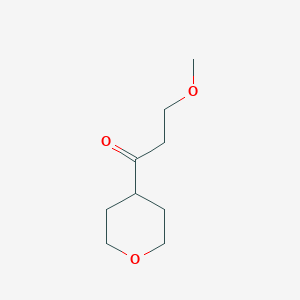
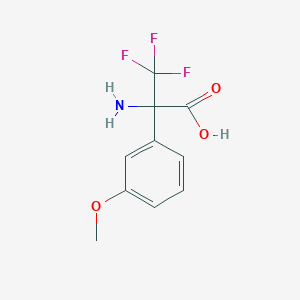
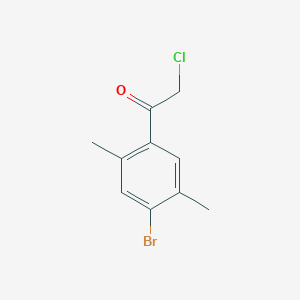
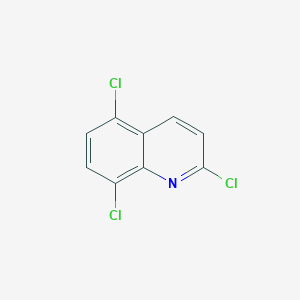
![2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonamide](/img/structure/B1528730.png)
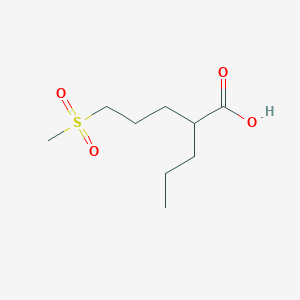
![4-Bromo-2-[(2-methanesulfonylethyl)sulfanyl]benzaldehyde](/img/structure/B1528733.png)